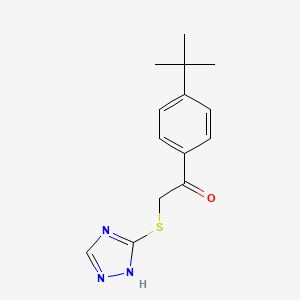

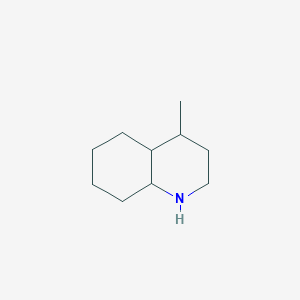

4-Methyl-decahydroquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-Methyl-decahydroquinoline” is a chemical compound that belongs to the class of decahydroquinolines . It is a derivative of decahydroquinoline, which is a type of alkaloid . Alkaloids are naturally occurring compounds, mainly from plants, that often have potent biological activity .

Synthesis Analysis

The synthesis of decahydroquinoline derivatives has been a subject of research due to their biological activities . The total synthesis of two decahydroquinoline poison frog alkaloids, ent-cis-195A and cis-211A, was achieved in 16 steps (38% overall yield) and 19 steps (31% overall yield), respectively, starting from a known compound . Both alkaloids were synthesized from a common key intermediate in a divergent fashion .

Molecular Structure Analysis

Decahydroquinoline has a complex molecular structure with configurational and conformational peculiarities . The presence of two asymmetric nodal carbon atoms is responsible for the existence of decahydroquinoline in the form of two stable stereoisomeric forms with cis and trans fusion of the rings . The introduction of other chiral centers into the decahydroquinoline molecule significantly complicates the stereochemical composition of the compounds .

Chemical Reactions Analysis

Decahydroquinoline alkaloids are unique natural products that can be divided into three distinct sets . These diverse cis- or trans-fused decahydroquinolines are equipped with various short alkyl and alkenyl side chains . The structurally related but biologically different lepadins are marine alkaloids isolated from three distinct ascidians .

科学的研究の応用

Pharmacological Properties

- 4-Methyl-decahydroquinoline derivatives have shown promise in pharmacology, particularly in the synthesis of substances with anesthetic and analgesic properties. Research by Sokolov et al. (1976) highlighted the synthesis of pharmacologically active substances from these derivatives, emphasizing their potential in developing drugs with specific biological activities (Sokolov et al., 1976).

Ecological and Biological Significance

- In ecological studies, decahydroquinolines (DHQs), which include 4-methyl-decahydroquinoline, have been found in natural sources like Brazilian myrmicine ants and frog skin. Jones et al. (1999) discovered that these alkaloids, including a 4-methyl variant, are common to both ants and frogs, suggesting a dietary link and ecological significance (Jones et al., 1999).

Chemical and Spectroscopic Analysis

- 4-Methyl-decahydroquinoline and its derivatives have been subjects of extensive spectroscopic and structural analysis. Studies like the one conducted by Sharmila et al. (2016) have used mass spectrometry to analyze the conformational aspects of these compounds, providing vital insights into their chemical behavior and potential applications (Sharmila & Babu, 2016).

Biodegradation and Environmental Impact

- The biodegradation of 4-methylquinoline under aerobic conditions by soil bacteria has been documented, highlighting its environmental impact and the potential for bioremediation. Sutton et al. (1996) identified a bacterial strain capable of utilizing 4-methylquinoline as a carbon source, indicating its role in environmental degradation processes (Sutton et al., 1996).

Synthesis and Chemical Transformations

- The synthesis and transformation of 4-methyl-decahydroquinoline derivatives have been explored for their potential in creating new chemical entities. For example, Litvinenko and Voronenko (1984) investigated the synthesis and transformations of stereoisomeric 4-keto-2-methyl-trans-decahydroquinolines, revealing how the structural orientation affects their chemical behavior (Litvinenko & Voronenko, 1984).

作用機序

While the exact mechanism of action of “4-Methyl-decahydroquinoline” is not explicitly mentioned in the sources, it is known that decahydroquinoline derivatives have significant biological activities . For instance, lepadin B, a decahydroquinoline derivative, was found to block neuronal nicotinic acetylcholine receptors α4β2 and α7 .

将来の方向性

The future directions in the study of “4-Methyl-decahydroquinoline” and related compounds could involve further exploration of their synthesis, biological activities, and potential applications . The availability of only small quantities of these natural products has precluded further studies on the development into potential leads for therapies . Therefore, more research is needed to fully understand and utilize these compounds.

特性

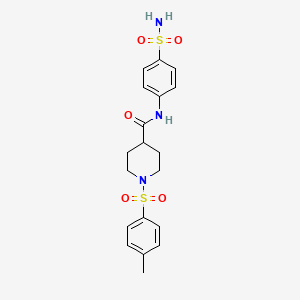

IUPAC Name |

4-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N/c1-8-6-7-11-10-5-3-2-4-9(8)10/h8-11H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPBVRISDNZUAEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC2C1CCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-decahydroquinoline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(2,3-Dimethylphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2933662.png)

![4-bromo-N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B2933669.png)

![Methyl 6-methyl-2-(1-(methylsulfonyl)piperidine-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2933670.png)

![4,7,8-Trimethyl-6-(oxolan-2-ylmethyl)-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2933676.png)

![2-[2-(1-Hydroxyethyl)phenyl]-2-methyloxetane](/img/structure/B2933677.png)

![2-(4-Chloro-phenyl)-6-hydroxy-benzo[de]isoquinoline-1,3-dione](/img/structure/B2933679.png)

![Methyl 4-((3-(dimethylamino)propyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2933682.png)